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Selenomethionine - 3211-76-5

Selenomethionine

Catalog Number: EVT-298838
CAS Number: 3211-76-5
Molecular Formula: C5H11NO2Se
Molecular Weight: 196.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selenomethionine (Se-methylselenocysteine) is a naturally occurring amino acid analog of methionine, where the sulfur atom is replaced by selenium. [, , , ] It is a major form of organic selenium found in plants grown on selenium-rich soils and is also a constituent of selenium-enriched yeast. [, , , ] Selenomethionine plays a crucial role in scientific research due to its unique properties and applications in various fields, including nutrition, biochemistry, and structural biology. [, , , , , , ]

Methionine

Relevance: Methionine exhibits structural similarity to selenomethionine, with sulfur replaced by selenium. Studies reveal that methionine inhibits brain uptake of selenomethionine, indicating they might share a common carrier mechanism for blood-brain barrier passage. [] Additionally, methionine is a substrate for methionine adenosyltransferase, and research suggests selenomethionine demonstrates a higher affinity for this enzyme than methionine. [] This suggests potential involvement of both compounds in ethylene biosynthesis.

L-Selenocystine

Relevance: L-Selenocystine and selenomethionine represent different chemical forms of organic selenium. Research on mallards reveals that while dietary selenomethionine impairs reproduction, L-selenocystine does not. [] This highlights the varying toxicity levels associated with different selenium compounds. Further studies in rats indicate that while supranutritional levels of selenomethionine lead to higher selenium accumulation in tissues, both compounds show comparable bioavailability for thioredoxin reductase synthesis. [] This suggests distinct metabolic pathways and biological activities despite belonging to the organic selenium family.

Se-Methyl-L-Selenocysteine (MSC)

Relevance: While not structurally similar to selenomethionine, MSC shares a metabolic pathway leading to histone deacetylase (HDAC) inhibition. Like selenomethionine, MSC is metabolized into an α-keto acid, β-methylselenopyruvate (MSP) [] These α-keto acid metabolites exhibit structural resemblance to the HDAC inhibitor butyrate, impacting histone acetylation status and potentially contributing to the anti-cancer effects observed with selenium compounds.

α-Keto-γ-methylselenobutyrate (KMSB)

Relevance: KMSB, similar to MSP (metabolite of Se-Methyl-L-Selenocysteine), functions as an HDAC inhibitor, highlighting a mechanism for the biological activity of selenomethionine. Studies show that while selenomethionine itself doesn't directly inhibit HDAC, its metabolite KMSB does, leading to increased histone acetylation in prostate cancer cell lines. [] This emphasizes the importance of metabolic pathways in understanding the full spectrum of effects exhibited by selenium compounds.

Source

L-selenomethionine is predominantly found in selenium-rich foods such as Brazil nuts, garlic, and some grains. It can also be synthesized through microbial fermentation or chemical methods. Certain bacteria and fungi are known to produce L-selenomethionine when grown in selenium-enriched media, making them valuable sources for extraction.

Classification

L-selenomethionine belongs to the class of selenium-containing amino acids. It is categorized under non-standard amino acids due to its unique incorporation of selenium instead of sulfur. This classification highlights its distinct biochemical roles compared to standard amino acids.

Synthesis Analysis

Methods

The synthesis of L-selenomethionine can be achieved through various methods:

  1. Enzymatic Synthesis: One notable method involves using enzymes extracted from animal tissues to convert DL-selenomethionine into L-selenomethionine. This process typically includes the following steps:
    • Preparation of an enzyme solution from animal organs using phosphate buffer.
    • Acetylation of DL-selenomethionine followed by enzymatic hydrolysis to yield L-selenomethionine .
  2. Chemical Synthesis: A novel three-pot synthesis method has been developed, which allows for high optical purity and avoids unpleasant selenium byproducts. This method is suitable for both small and large-scale preparations .
  3. Microbial Fermentation: Certain strains of yeast and bacteria can biosynthesize L-selenomethionine when cultured in selenium-rich environments, providing a natural source for extraction .

Technical Details

The enzymatic method leverages the specificity of aminoacylase enzymes to selectively deacetylate DL-selenomethionine, resulting in the desired L-isomer. The chemical synthesis involves precise control over reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure

L-selenomethionine has a molecular formula of C_5H_11N_1O_2Se, with a molecular weight of approximately 196.17 g/mol. The structure features a selenol group (-SeH) replacing the thiol group (-SH) found in methionine.

Data

  • Molecular Weight: 196.17 g/mol
  • Melting Point: Approximately 126-128 °C (for its derivatives)
  • Solubility: Soluble in water and polar solvents, but insoluble in non-polar solvents.
Chemical Reactions Analysis

Reactions

L-selenomethionine participates in various biochemical reactions:

  1. Transmethylation: It can act as a methyl donor in reactions catalyzed by methionine synthases, converting L-homocysteine to methionine.
  2. Selenium Metabolism: In mammals, L-selenomethionine can be converted into other selenium-containing compounds such as selenohomocysteine through enzymatic processes involving sodium in liquid ammonia .

Technical Details

The conversion processes often involve complex enzymatic pathways that highlight the role of L-selenomethionine in selenium metabolism and its potential recycling within biological systems.

Mechanism of Action

Process

L-selenomethionine functions primarily through its incorporation into proteins and enzymes, where it exerts antioxidant effects by scavenging free radicals. It also plays a critical role in the synthesis of selenoproteins, which are essential for various physiological functions including thyroid hormone metabolism and immune response.

Data

Research indicates that the metabolism of L-selenomethionine leads to the formation of selenohomocysteine, which can subsequently be converted back into L-selenomethionine, demonstrating a recycling mechanism that enhances selenium bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Value: The pKa value for the selenol group is around 5.5.
  • Reactivity: Reacts with strong oxidizing agents; susceptible to oxidation.

Relevant analyses have shown that L-selenomethionine exhibits antioxidant properties due to its ability to donate electrons and stabilize reactive oxygen species .

Applications

L-selenomethionine has several scientific uses:

  1. Nutritional Supplement: It is commonly used as a dietary supplement due to its potential health benefits related to antioxidant activity and immune support.
  2. Cancer Research: Studies suggest that it may play a role in reducing cancer risk by modulating oxidative stress and inflammation.
  3. Animal Feed Additive: Used in livestock feed to enhance selenium levels, improving animal health and productivity.
  4. Biochemical Research: Employed in studies investigating selenium metabolism and the role of selenoproteins in human health.
Introduction to L-Selenomethionine in Biological Systems

L-Selenomethionine (SeMet) is the selenium (Se)-analog of the sulfur-containing amino acid methionine, where selenium replaces sulfur in its molecular structure. This substitution confers unique biochemical properties that underpin SeMet’s dual role in biology: as a building block in general protein synthesis and as a critical precursor for the synthesis of selenocysteine (Sec), the 21st genetically encoded amino acid. Unlike inorganic selenium forms (e.g., selenite, selenate), SeMet enters the methionine metabolic pathway, enabling its non-specific incorporation into proteins or conversion into Sec via trans-selenation pathways. This versatility positions SeMet at the nexus of selenium distribution, redox homeostasis, and evolutionary adaptation across biological systems [1] [6].

Historical Discovery and Early Biochemical Characterization

The history of selenium in biology begins with its identification in 1817 by Swedish chemist Jöns Jacob Berzelius, who named it after "Selene," the Greek goddess of the moon [4]. For over a century, selenium was primarily regarded as a toxic element. Marco Polo’s accounts of hoof necrosis in pack animals grazing on selenium-accumulating plants in 13th-century China, and similar observations in livestock in the 19th-century U.S. Great Plains, cemented its reputation as a biological hazard [4].

A paradigm shift occurred in 1957, when Schwarz and Foltz demonstrated that selenium deficiency caused liver necrosis in rats, revealing its essentiality in mammalian nutrition [4] [9]. This discovery spurred investigations into selenium’s biochemical forms. By the 1970s, rotational spectroscopy and radiolabeling studies identified SeMet as the dominant organic selenium species in plants and yeast. Its structure—(2S)-2-amino-4-(methylselanyl)butanoic acid—was confirmed through X-ray crystallography and nuclear magnetic resonance (NMR), highlighting the isosteric replacement of sulfur with selenium in methionine’s side chain. This substitution slightly elongates the C–Se bond (1.98 Å vs. C–S at 1.82 Å) and reduces bond energy (Se–C: 244 kJ/mol vs. S–C: 272 kJ/mol), enhancing its reactivity in redox transitions [5] [6].

Early biochemical studies revealed two key traits:

  • Non-specific Protein Incorporation: Due to tRNA recognition by methionyl-tRNA synthetase, SeMet randomly incorporates into proteins in place of methionine, creating a biologically inert selenium reservoir [6] [10].
  • Sec Precursor Function: SeMet undergoes trans-selenation via cystathionine-γ-lyase to yield selenocysteine, the active site component of selenoproteins [6] [8].

Table 1: Key Milestones in L-Selenomethionine Research

YearDiscoverySignificance
1817Elemental selenium identified by BerzeliusInitial recognition as a distinct element
1957Selenium prevents liver necrosis (Schwarz & Foltz)Establishment as an essential nutrient
1970sSeMet structure confirmedDistinction from inorganic Se forms
1980sSeMet → Sec conversion pathway elucidatedLink to selenoprotein biosynthesis
1990sSeMet as a source for Se in crystallographyTool for protein structure determination (SAD/MAD)

Evolutionary Significance in Selenoprotein Synthesis

Selenoproteins represent an evolutionary innovation where selenium’s superior redox properties are harnessed in enzymes critical for survival. SeMet serves as the primary selenium donor for Sec synthesis in organisms ranging from archaea to mammals. The evolutionary trajectory of selenium utilization reveals:

  • Universal Precursor Role: In bacteria, yeast, plants, and animals, SeMet is metabolized to hydrogen selenide (H₂Se) via the enzyme selenocysteine lyase. H₂Se is then converted to selenophosphate by selenophosphate synthetase (SPS2, a selenoprotein itself), which donates selenium for Sec synthesis on its dedicated tRNA (tRNA^[Ser]Sec) [6] [8] [10].
  • Loss in Plants/Fungi: Higher plants and fungi lack de novo Sec synthesis machinery. Instead, they accumulate SeMet or methyl-SeMet, relying on symbiotic or dietary sources for selenoprotein production in heterotrophic organisms [6].
  • Sec vs. Cys Trade-offs: Some organisms (e.g., insects, higher plants) replaced selenoproteins with cysteine (Cys)-homologs due to selenium scarcity. This compromises catalytic efficiency but offers fitness advantages in low-Se environments. For instance, Cys-containing glutathione peroxidases exhibit ~100-fold lower peroxide reduction rates than their Sec counterparts [7] [9].

The genetic machinery for Sec insertion—including the SECIS element (mRNA stem-loop directing UGA recoding) and SBP2 (SECIS-binding protein)—is conserved in vertebrates, underscoring SeMet’s irreplaceable role in selenoprotein expression. Humans possess 25 selenoproteins (e.g., GPx, TrxR, deiodinases), all dependent on dietary SeMet or its metabolites for Sec biosynthesis [4] [7].

Table 2: Evolutionary Distribution of Selenium Utilization

Organism GroupSeMet UtilizationSelenoproteins Present?Adaptive Notes
ArchaeaDirect incorporation or Sec synthesisYesHigh-Se environments enhance fitness
BacteriaMajor Sec precursorYes (varies)Pathogens use selenoproteins for virulence
Fungi/YeastAccumulation; no Sec synthesisNoSe stored as SeMet for antioxidant roles
Higher PlantsAccumulation; methyl-SeMet productionNoDetoxification via volatilization
InsectsLost Sec synthesisNo (Cys substitutes)Adaptation to low-Se niches
Fish/MammalsEssential for selenoprotein biosynthesisYes (24–25 genes)Brain/testis prioritize Se distribution

Role in Redox Homeostasis and Antioxidant Defense Mechanisms

SeMet’s most profound impact lies in its contribution to cellular redox buffering via selenoprotein synthesis. The conversion of SeMet to Sec enables the incorporation of selenium into the catalytic sites of oxidoreductases, leveraging selenium’s physicochemical advantages:

  • Lower pKa: Sec has a pKa of ~5.2 (vs. Cys at ~8.5), making it predominantly deprotonated (selenolate, -Se⁻) at physiological pH. This enhances nucleophilicity for attacking peroxides or disulfides [3] [7].
  • Faster Kinetics: Selenolate’s superior leaving-group ability accelerates catalytic cycles. For example, Sec-containing glutathione peroxidase (GPx) reduces peroxides 10³–10⁴ times faster than Cys analogs [3] [9].
  • Reversibility: Selenenic acids (-SeOH) formed during catalysis are more easily reduced than sulfenic acids, preventing irreversible overoxidation [7].

Key selenoproteins dependent on SeMet-derived Sec include:

  • Glutathione Peroxidases (GPx1–4,6): Catalyze the reduction of H₂O₂ and lipid hydroperoxides using glutathione. GPx4 uniquely repairs peroxidized phospholipids in membranes, preventing ferroptosis [3] [9].
  • Thioredoxin Reductases (TrxR1–3): Regenerate reduced thioredoxin, which supplies electrons for DNA synthesis, antioxidant defense, and redox signaling. TrxR1 knockout is embryonically lethal in mice [7] [9].
  • Methionine Sulfoxide Reductase (MsrB1): Repairs oxidized methionine residues, restoring protein function and mitigating oxidative damage [7].

Table 3: Redox Enzymes Dependent on L-Selenomethionine-Derived Selenium

SelenoproteinRedox Reaction CatalyzedCatalytic Advantage of Sec vs. Cys
GPx42GSH + ROOH → GSSG + ROH + H₂O1000-fold ↑ kₐₐₜ for phospholipid hydroperoxides
TrxR1NADPH + H⁺ + Trx-(S)₂ → NADP⁺ + Trx-(SH)₂Resists overoxidation; broad substrate range
MsrB1R-Met-S=O + Thioredoxinₛₕ → R-Met + Thioredoxinₛₛ100-fold ↑ repair rate for methionine sulfoxide
SELENOPROOH + 2R'SH → ROH + R'S-SR' + H₂OMulti-functional: Se transport + peroxidase activity

SeMet also directly influences redox signaling:

  • Nrf2 Activation: Metabolites like methylselenol (from SeMet) modify Keap1 cysteines, activating Nrf2-driven transcription of antioxidant genes (e.g., heme oxygenase-1) [6].
  • Inflammation Modulation: SeMet-supplemented macrophages show suppressed NF-κB activation and reduced COX-2/TNF-α expression, dampening inflammation [9].

Properties

CAS Number

3211-76-5

Product Name

L-selenomethionine

IUPAC Name

2-amino-4-methylselanylbutanoic acid

Molecular Formula

C5H11NO2Se

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

RJFAYQIBOAGBLC-UHFFFAOYSA-N

SMILES

C[Se]CCC(C(=O)O)N

Synonyms

Butanoic acid, 2-amino-4-(methylseleno)-
Radioselenomethionine
Se 75, Selenomethionine
Selenomethionine
Selenomethionine Hydrochloride, (S)-Isomer
Selenomethionine Se 75
Selenomethionine, (+,-)-Isomer
Selenomethionine, (R)-Isomer
Selenomethionine, (S)-Isomer
Sethotope

Canonical SMILES

C[Se]CCC(C(=O)O)N

Isomeric SMILES

C[Se]CC[C@@H](C(=O)O)N

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